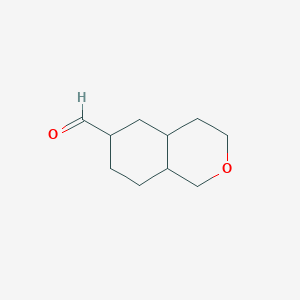

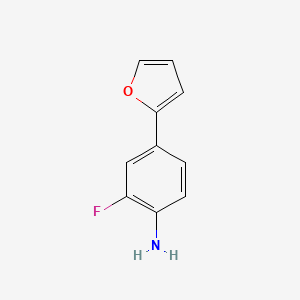

2-Fluoro-4-(furan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

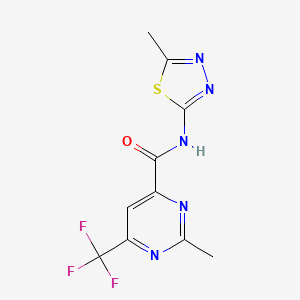

The compound 2-Fluoro-4-(furan-2-yl)aniline is a fluorinated organic molecule that incorporates a furan ring, a common motif in natural products and pharmaceuticals, and an aniline group, which is a primary aromatic amine. This structure suggests potential reactivity typical of furans and anilines, such as participation in cycloaddition reactions and susceptibility to electrophilic substitution.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach involves the conversion of 2-substituted furans into 4-oxygenated 2-enoic acids, which can then be used as intermediates in the synthesis of complex natural products like (+)-aspicilin, (+)-patulolide A, and (-)-pyrenophorin . Another method for synthesizing fluorinated furans, such as 3-fluoro-2,5-disubstituted furans, employs gem-difluorocyclopropyl ketones and trifluoromethanesulfonic acid for ring expansion . These methods highlight the versatility of furan rings in synthetic chemistry and their potential application in the synthesis of 2-Fluoro-4-(furan-2-yl)aniline.

Molecular Structure Analysis

The molecular structure of furan derivatives can significantly influence their reactivity. For instance, the presence of fluorine atoms and alkyl substituents on the furan ring affects the reactivity, regioselectivity, and diastereoselectivity in Diels–Alder reactions . The fluorine atom's electronegativity and the steric effects of substituents can alter the electronic properties of the furan ring, which may be relevant for understanding the behavior of 2-Fluoro-4-(furan-2-yl)aniline in various chemical contexts.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. The reaction between furan-2-carbaldehyde and aniline, for example, leads to complex products rather than the expected simple anil, indicating that furan and aniline moieties can engage in unexpected and intricate reaction pathways . Additionally, fluorinated furan-2(5H)-ones exhibit unique reactivity patterns in Diels–Alder reactions, which could be extrapolated to the reactivity of 2-Fluoro-4-(furan-2-yl)aniline in similar cycloaddition reactions . Furthermore, the synthesis of fluorine-containing polysubstituted furans through [3+2] cycloaddition reactions catalyzed by Rh-2(OAc)4 demonstrates the potential for constructing complex furan-containing molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of a fluorine atom can increase the compound's lipophilicity and affect its hydrogen bonding capacity, which is important for biological activity. In a study of thiazolopyrimidine derivatives containing a furan ring, the presence of a fluorine atom, along with other substituents, was found to significantly influence the compounds' anticancer activity . This suggests that the physical and chemical properties of 2-Fluoro-4-(furan-2-yl)aniline could be tailored to enhance its biological activity or other desired characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Studies have demonstrated the utility of furan-2-yl)aniline derivatives in the synthesis of complex organic compounds. For instance, reactions involving N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene have led to the creation of difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives, showcasing a method for constructing furan-incorporated pyrrole rings with potential relevance in material science and pharmaceutical chemistry (Voznyi, Novikov, & Khlebnikov, 2005); (Voznyi, Novikov, Khlebnikov, & Kostikov, 2006).

Pharmaceutical Research Applications

In the domain of drug discovery, docking and quantitative structure–activity relationship (QSAR) studies have utilized derivatives of furan-2-yl)aniline to investigate the orientations and active conformations of c-Met kinase inhibitors, aiding in the design of compounds with high inhibitory activity against cancer targets (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Material Science and Electro-Optical Applications

Furan and fluorene units, related to furan-2-yl)aniline structures, have been synthesized and their electrochemical polymerization studied for applications in electro-optical devices. The resulting polymer films exhibited electrochromic behavior, transitioning in color with applied voltage, indicative of their potential use in smart windows and displays (Güneş, Cihaner, & Önal, 2013).

Organic Chemistry and Synthetic Methodologies

Research has also focused on the development of synthetic methodologies using furan-2-yl)aniline derivatives. For example, the formation of fluorine-containing polysubstituted furans from diazocompounds and aromatic alkynes catalyzed by Rh2(OAc)4, showcases the utility of these compounds in constructing fluorine-containing organic molecules, which are of high interest due to the unique properties that fluorine imparts to organic compounds (Pang, Zhu, Xin, Jiang, & Zhu, 2010).

Wirkmechanismus

Target of Action

Similar compounds such as 4-fluoroaniline are known to be precursors to various potential applications

Mode of Action

It is known that fluoroanilines can exert their effects through hydroxylation and subsequent p-benzoquinonimine formation . This suggests that 2-Fluoro-4-(furan-2-yl)aniline may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Fluoro-4-(furan-2-yl)aniline may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that at least 80% of a dose of 2-fluoroaniline is excreted in the urine within 24 hours . This suggests that 2-Fluoro-4-(furan-2-yl)aniline may have similar pharmacokinetic properties.

Result of Action

Related compounds are known to exert nephrotoxic effects through hydroxylation and subsequent p-benzoquinonimine formation . This suggests that 2-Fluoro-4-(furan-2-yl)aniline may have similar effects.

Action Environment

It is known that the success of suzuki–miyaura coupling, a reaction in which related compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-Fluoro-4-(furan-2-yl)aniline may also be influenced by similar environmental factors.

Eigenschaften

IUPAC Name |

2-fluoro-4-(furan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLQFFUJXZUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)